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Compound Name:
3,4,5,6-Tetrafluorobenzene-1,2-

diamine

Cat. No.: B1350565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4,5,6-Tetrafluorobenzene-1,2-diamine is a fluorinated aromatic diamine that serves as a

versatile building block in medicinal chemistry and materials science. The presence of four

fluorine atoms on the benzene ring significantly influences the molecule's electronic properties,

lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel

therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive

overview of its properties, synthesis, and applications, with a focus on its utility in drug

discovery.

Core Molecular Data
The fundamental physicochemical properties of 3,4,5,6-Tetrafluorobenzene-1,2-diamine are

summarized in the table below for easy reference.
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Property Value Reference

Molecular Weight 180.10 g/mol [4]

Molecular Formula C₆H₄F₄N₂ [4]

CAS Number 2993-07-9 [4]

Appearance Solid [5]

Melting Point 130-132 °C [6]

Boiling Point (Predicted) 246.4 ± 35.0 °C [6]

Density (Predicted) 1.624 ± 0.06 g/cm³ [6]

pKa (Predicted) 1.10 ± 0.10 [6]

LogP (Predicted) 2.56980 [6]

Hydrogen Bond Donor Count 2 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Storage Temperature 2-8 °C under inert atmosphere [5]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3,4,5,6-
Tetrafluorobenzene-1,2-diamine is not readily available in the reviewed literature, its

synthesis can be inferred from the general reactivity of polyfluorinated aromatic compounds.

The introduction of amino groups onto a polyfluorinated benzene ring is typically achieved

through nucleophilic aromatic substitution (SNAr) reactions.[7][8]

A plausible synthetic route would involve the reaction of hexafluorobenzene with a source of

ammonia or a protected amine, followed by the reduction of a nitro group if a nitrated precursor

is used. The high electrophilicity of the carbon atoms in the hexafluorobenzene ring, due to the

strong electron-withdrawing effect of the fluorine atoms, facilitates attack by nucleophiles.

The two adjacent amino groups in 3,4,5,6-Tetrafluorobenzene-1,2-diamine are nucleophilic

and can readily react with electrophiles. A key application of this reactivity is in the synthesis of
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heterocyclic compounds, particularly quinoxalines.

Experimental Protocol: General Synthesis of
Quinoxalines from o-Phenylenediamines
The following is a general protocol for the synthesis of quinoxalines, a class of compounds for

which 3,4,5,6-Tetrafluorobenzene-1,2-diamine is a valuable precursor.[9][10][11][12][13]

Materials:

3,4,5,6-Tetrafluorobenzene-1,2-diamine

An appropriate 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

Ethanol or acetic acid as solvent

Optional: Catalyst (e.g., pyridine, iodine, Lewis acids)

Procedure:

Dissolve 3,4,5,6-Tetrafluorobenzene-1,2-diamine in the chosen solvent in a round-bottom

flask.

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

If using a catalyst, add it to the reaction mixture.

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under

reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the desired

tetrafluorinated quinoxaline derivative.
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Applications in Drug Development and Medicinal
Chemistry
The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance

their pharmacological properties, including metabolic stability, bioavailability, and binding

affinity.[2][3][14][15] 3,4,5,6-Tetrafluorobenzene-1,2-diamine serves as a key building block

for the synthesis of fluorinated bioactive molecules.

Precursor for Bioactive Heterocycles
One of the most significant applications of this diamine is in the synthesis of quinoxalines.[9]

[10][12] Quinoxaline derivatives exhibit a broad range of biological activities and are

investigated for various therapeutic targets. For instance, certain quinoxaline derivatives have

been explored as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in

the stress-induced signaling pathways leading to apoptosis and inflammation.[1] The

fluorinated quinoxalines derived from 3,4,5,6-Tetrafluorobenzene-1,2-diamine are of

particular interest as the fluorine substituents can potentially enhance their inhibitory potency

and pharmacokinetic profile.

Induction of Apoptosis
Research has indicated that halogenated compounds prepared from 1,2-Diamino-3,4,5,6-

tetrafluorobenzene can induce apoptosis in Hep2 (human epidermoid carcinoma) cells.[6] This

finding highlights the potential of this scaffold in the development of novel anti-cancer agents.

Signaling Pathway and Experimental Workflow
Visualization
Hypothetical Inhibition of ASK1 Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which a quinoxaline derivative,

synthesized from 3,4,5,6-Tetrafluorobenzene-1,2-diamine, could inhibit the ASK1 signaling

pathway.
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Caption: Hypothetical inhibition of the ASK1 signaling pathway by a fluorinated quinoxaline.

General Experimental Workflow for Synthesis and
Biological Evaluation
The logical flow from starting material to a potential drug candidate is depicted in the workflow

diagram below.
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Caption: General workflow for the development of bioactive compounds.

Conclusion
3,4,5,6-Tetrafluorobenzene-1,2-diamine is a valuable and versatile chemical entity for

researchers and scientists in the field of drug development. Its unique properties, conferred by

the dense fluorination of the aromatic ring, provide a powerful tool for modulating the

characteristics of bioactive molecules. As a precursor to important heterocyclic systems like

quinoxalines, it holds significant promise for the discovery of new therapeutics targeting a

range of diseases, including those involving inflammatory and apoptotic signaling pathways.

Further exploration of its synthetic applications is likely to uncover new avenues for the creation

of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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